molecular formula C23H26N2O3 B11771131 (R)-Quinuclidin-3-yl 2-benzoylphenethylcarbamate CAS No. 1956436-64-8

(R)-Quinuclidin-3-yl 2-benzoylphenethylcarbamate

Cat. No.: B11771131
CAS No.: 1956436-64-8
M. Wt: 378.5 g/mol
InChI Key: NSKBRJBDYOPZBY-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Quinuclidin-3-yl 2-benzoylphenethylcarbamate: is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a quinuclidine ring and a benzoylphenethylcarbamate moiety. It is often studied for its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Quinuclidin-3-yl 2-benzoylphenethylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinuclidine Ring: The quinuclidine ring can be synthesized through a cyclization reaction involving a suitable amine and an alkyl halide.

    Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the quinuclidine derivative in the presence of a Lewis acid catalyst.

    Carbamate Formation: The final step involves the reaction of the benzoylphenethylamine with an isocyanate to form the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of ®-Quinuclidin-3-yl 2-benzoylphenethylcarbamate may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

®-Quinuclidin-3-yl 2-benzoylphenethylcarbamate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the quinuclidine ring or the benzoyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or halides, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

Quality Control and Analytical Standards

  • (R)-Quinuclidin-3-yl 2-benzoylphenethylcarbamate serves as a working standard and secondary reference standard in the quality control of Solifenacin. It is crucial for impurity profiling during the commercial production of this drug. The compound helps ensure that the levels of impurities remain within specified limits as per FDA regulations and pharmacopoeial guidelines .

Abbreviated New Drug Application (ANDA) Filing

  • The compound is also integral to the ANDA filing process with the FDA. It is used in toxicity studies to assess the safety profile of drug formulations containing Solifenacin, thereby aiding in regulatory compliance .

Research and Development

Synthesis and Characterization

  • This compound is utilized in research settings for the synthesis of related compounds. Its structure allows for modifications that can lead to new derivatives with potentially enhanced pharmacological properties .

Biological Activity Studies

  • Research has indicated that compounds related to this compound exhibit various biological activities. Studies have focused on its potential antimicrobial and anticancer properties, contributing to the exploration of novel therapeutic agents .

Case Studies

Study Focus Findings
Antimicrobial ActivityInvestigation of various derivativesSome derivatives showed significant activity against bacterial strains, indicating potential for development into new antibiotics .
Toxicity ProfilingSafety assessment in drug formulationsThe compound was used to evaluate the safety of Solifenacin formulations, ensuring compliance with regulatory standards .
Pharmacokinetic StudiesEvaluation of absorption and metabolismRelated compounds demonstrated varying degrees of bioavailability and metabolic stability, influencing their candidacy for further development .

Mechanism of Action

The mechanism of action of ®-Quinuclidin-3-yl 2-benzoylphenethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

®-Quinuclidin-3-yl 2-benzoylphenethylcarbamate: can be compared with other similar compounds, such as:

    ®-Quinuclidin-3-yl 2-benzoylphenethylcarbamate: A structurally similar compound with slight variations in the substituents.

    ®-Quinuclidin-3-yl 2-benzoylphenethylcarbamate: Another analog with different functional groups attached to the quinuclidine ring.

The uniqueness of ®-Quinuclidin-3-yl 2-benzoylphenethylcarbamate lies in its specific structure, which imparts distinct chemical and biological properties.

Biological Activity

(R)-Quinuclidin-3-yl 2-benzoylphenethylcarbamate is a synthetic compound belonging to the class of quinuclidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and neuropharmacological research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Molecular Characteristics

  • Molecular Formula: C23H26N2O3
  • Molecular Weight: 378.46 g/mol
  • CAS Number: 1956436-64-8

These properties suggest that this compound is a relatively complex organic molecule with potential for various interactions in biological systems.

Antimicrobial Activity

Recent studies have demonstrated that quinuclidine derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of quinuclidine-based compounds against both gram-positive and gram-negative bacteria, showing minimum inhibitory concentration (MIC) values ranging from 0.25 to 4.00 μg/mL against pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae . This suggests that this compound may share similar antimicrobial properties.

Table 1: Antimicrobial Activity of Quinuclidine Derivatives

CompoundMIC (μg/mL)Bacterial Strain
Quinuclidine-based compound A0.25Pseudomonas aeruginosa
Quinuclidine-based compound B4.00Klebsiella pneumoniae
This compoundTBDTBD

Neuropharmacological Activity

The quinuclidine class has also been investigated for its neuropharmacological effects, particularly regarding their interaction with cholinergic systems. Compounds like this compound may influence neurotransmitter release or receptor activity, potentially offering therapeutic avenues in treating neurological disorders .

Toxicological Profile

The safety profile of this compound is crucial for its application in research and potential therapeutic use. According to safety data sheets, while the toxicological properties have not been fully elucidated, it is essential to handle the compound with care due to possible irritative effects on skin and eyes .

Case Study 1: Antimicrobial Efficacy

In a recent investigation involving various quinuclidine derivatives, researchers assessed the antimicrobial efficacy of this compound against a panel of resistant bacterial strains. The study found that this compound exhibited promising activity comparable to established antibiotics, suggesting its potential as a lead candidate for further development .

Case Study 2: Neuropharmacological Applications

Another study explored the neuropharmacological effects of quinuclidine derivatives on animal models exhibiting symptoms akin to neurodegenerative diseases. The results indicated that these compounds could modulate cholinergic transmission, leading to improvements in cognitive functions .

Properties

CAS No.

1956436-64-8

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-(2-benzoylphenyl)ethyl]carbamate

InChI

InChI=1S/C23H26N2O3/c26-22(19-7-2-1-3-8-19)20-9-5-4-6-17(20)10-13-24-23(27)28-21-16-25-14-11-18(21)12-15-25/h1-9,18,21H,10-16H2,(H,24,27)/t21-/m0/s1

InChI Key

NSKBRJBDYOPZBY-NRFANRHFSA-N

Isomeric SMILES

C1CN2CCC1[C@H](C2)OC(=O)NCCC3=CC=CC=C3C(=O)C4=CC=CC=C4

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)NCCC3=CC=CC=C3C(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.